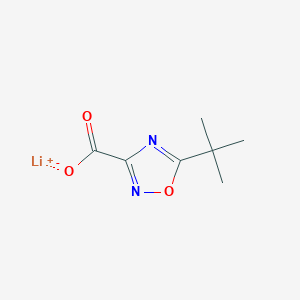

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

説明

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C7H9LiN2O3 It is a lithium salt of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and purity, with considerations for cost-effectiveness and environmental impact.

化学反応の分析

Types of Reactions: Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced derivatives of the oxadiazole ring.

科学的研究の応用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate belongs to the oxadiazole family, known for its significant biological activities. Compounds containing the oxadiazole moiety have been identified as effective antiviral agents, neuroprotectants, and anti-inflammatory agents. Specifically, derivatives of 1,2,4-oxadiazoles have shown promise as inhibitors of various pathogens including Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis due to rising drug resistance .

Table 1: Biological Activities of Oxadiazole Derivatives

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as anticancer drugs .

Synthesis and Chemical Properties

Efficient Synthesis Methods

The synthesis of this compound can be achieved through various methods involving readily available starting materials. A notable approach involves the condensation of amidoximes with acid chlorides or anhydrides, which leads to high yields of oxadiazole carboxylates . This efficient synthesis is crucial for scaling up production for pharmaceutical applications.

Table 2: Synthesis Methods for Oxadiazoles

| Method Description | Key Reactants | Yield Potential |

|---|---|---|

| Condensation with acid chlorides | Amidoxime + Acid Chloride | High |

| Cyclodehydration | Carboxylic Acid Esters + Aryl Amidoximes | Moderate |

Material Science Applications

Polymer Chemistry

This compound has also found applications in materials science, particularly in the development of polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical strength. These enhancements make such polymers suitable for applications in coatings and electronic devices .

Case Studies

Case Study 1: Antitubercular Activity

A recent study focused on a series of oxadiazole derivatives targeting polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. The lithium derivative exhibited potent inhibitory activity with a minimum inhibitory concentration (MIC) below 1 µM, showcasing its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Cancer Therapeutics

In another investigation, a library of oxadiazole derivatives was screened for their cytotoxic effects against various cancer cell lines. This compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

作用機序

The mechanism of action of lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity.

類似化合物との比較

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid: The parent acid form of the compound.

Lithium 5-tert-butyl-1,2,4-thiadiazole-3-carboxylate: A sulfur analog with similar structural features.

Lithium 5-tert-butyl-1,2,4-triazole-3-carboxylate: A nitrogen analog with a triazole ring instead of an oxadiazole ring.

Uniqueness: Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

生物活性

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds that have been widely studied for their biological activities. The 1,2,4-oxadiazole ring system is particularly notable for its ability to interact with various biological targets, leading to a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29), human lung adenocarcinoma (LXFA 629), and human melanoma (MEXF 462).

- IC50 Values : The mean IC50 value was reported to be approximately 92.4 µM, indicating moderate potency against these cell lines .

Antimicrobial Activity

Research indicates that lithium oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of essential enzymatic processes within microbial cells .

- Specific Activity : Compounds similar to lithium 5-tert-butyl-1,2,4-oxadiazole have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Other Biological Activities

This compound also exhibits potential in other therapeutic areas:

- Anti-inflammatory Effects : Studies suggest that oxadiazole derivatives can inhibit cyclooxygenases (COX), which play a key role in inflammation .

- Neuroprotective Properties : Some derivatives have shown promise in targeting neurodegenerative diseases by modulating glutamate receptors .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been noted for its inhibitory activity against various enzymes such as glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs) which are involved in cellular proliferation and differentiation .

- Receptor Modulation : The oxadiazole moiety may interact with receptors involved in apoptosis and cell signaling pathways, enhancing the compound's therapeutic potential .

Case Studies

Several studies highlight the efficacy of lithium oxadiazoles in clinical and preclinical settings:

- Study on Antitumor Activity : A high-throughput screening assay identified several oxadiazole derivatives as potent apoptosis agents in cancer cells. One derivative exhibited an IC50 value of 9.4 µM against a broad range of tumor types .

- Antimicrobial Efficacy Against M. tuberculosis : Research demonstrated that specific oxadiazole compounds maintained activity against resistant strains, showcasing their potential as new therapeutic agents in combating tuberculosis .

Data Summary Table

特性

IUPAC Name |

lithium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJWRQQRWNCISV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=NC(=NO1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-44-3 | |

| Record name | lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。